molecular formula C9H8FN5O B10936871 N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)acetamide

N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B10936871
M. Wt: 221.19 g/mol
InChI Key: NZIYREQMFTXLRD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)acetamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science. The presence of a fluorophenyl group and a tetrazole ring in this compound suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and tetrazole ring may contribute to its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)acetamide
  • N-(2-bromophenyl)-2-(1H-tetrazol-1-yl)acetamide
  • N-(2-methylphenyl)-2-(1H-tetrazol-1-yl)acetamide

Uniqueness

N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)acetamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in drug design.

Properties

Molecular Formula

C9H8FN5O

Molecular Weight

221.19 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C9H8FN5O/c10-7-3-1-2-4-8(7)12-9(16)5-15-6-11-13-14-15/h1-4,6H,5H2,(H,12,16)

InChI Key

NZIYREQMFTXLRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=NN=N2)F

Origin of Product

United States

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